molecular formula C16H16N8O B2655098 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide CAS No. 2034366-94-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide

Cat. No. B2655098
CAS RN: 2034366-94-2
M. Wt: 336.359
InChI Key: SZAAOMRNYPUXET-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N8O and its molecular weight is 336.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

A novel series of pyrazolopyrimidines derivatives demonstrated significant anticancer activities, illustrating the potential of such compounds in therapeutic applications. These derivatives were evaluated for their cytotoxic effects against various cancer cell lines, highlighting the importance of the structural motif present in the compound of interest (Rahmouni et al., 2016).

Antimicrobial Activity

Another research study focused on the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines, indicating the versatility of pyrimidine derivatives in combating microbial infections. These findings underscore the chemical's potential utility in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Heterocyclic Chemistry and Drug Synthesis

Explorations into heterocyclic chemistry have led to the synthesis of various novel compounds, including pyrimidine-azitidinone analogues. These compounds have been tested for their antimicrobial, antioxidant, and antitubercular activities, demonstrating the breadth of research applications for structures related to the compound (Chandrashekaraiah et al., 2014).

Supramolecular Chemistry

The synthesis of novel pyrimidine derivatives has been linked to the development of hydrogen-bonded supramolecular assemblies. These structures are of significant interest in the realm of supramolecular chemistry, showcasing the potential of such compounds in creating intricate molecular architectures (Fonari et al., 2004).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(19-6-12-1-3-17-4-2-12)13-7-23(8-13)14-5-15(21-10-20-14)24-11-18-9-22-24/h1-5,9-11,13H,6-8H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAAOMRNYPUXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide

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